molecular formula C24H18N4O2S B15108355 2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone

2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone

Cat. No.: B15108355
M. Wt: 426.5 g/mol
InChI Key: QUFFERWBLAEQPJ-UHFFFAOYSA-N
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Description

2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound features a triazoloquinazoline core, which is fused with a methoxyphenyl group and a phenylethanone moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone involves several steps. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 2-aminobenzonitrile with hydrazine hydrate to form a triazole intermediate. This intermediate is then cyclized with an appropriate aldehyde to form the triazoloquinazoline core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenylboronic acid and a suitable halogenated triazoloquinazoline derivative.

    Attachment of the Phenylethanone Moiety:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the triazoloquinazoline core and the formation of corresponding carboxylic acids and amines.

Comparison with Similar Compounds

2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse pharmacological applications.

Properties

Molecular Formula

C24H18N4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[[2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C24H18N4O2S/c1-30-21-14-8-6-12-18(21)22-26-23-17-11-5-7-13-19(17)25-24(28(23)27-22)31-15-20(29)16-9-3-2-4-10-16/h2-14H,15H2,1H3

InChI Key

QUFFERWBLAEQPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5

Origin of Product

United States

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